Mumeose K
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Mumeose K is typically isolated from the methanol extract of dried flower buds of Prunus mume. The extract is partitioned into an ethyl acetate-water mixture, followed by further extraction with 1-butanol. The fractions obtained are subjected to normal-phase and reversed-phase silica-gel column chromatography and repeated high-performance liquid chromatography (HPLC) to isolate this compound .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through laboratory-scale extraction and purification processes from Prunus mume flower buds .
Chemical Reactions Analysis
Types of Reactions
Mumeose K undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Chemistry: It is used as a model compound to study the behavior of acylated sucroses in different chemical reactions.
Mechanism of Action
Mumeose K exerts its effects primarily through the inhibition of aldose reductase. This enzyme is involved in the polyol pathway, where glucose is converted to sorbitol. By inhibiting aldose reductase, this compound helps reduce the accumulation of sorbitol, which is associated with diabetic complications . The molecular targets and pathways involved include the binding of this compound to the active site of aldose reductase, thereby preventing its activity .
Comparison with Similar Compounds
Similar Compounds
Mumeose K is part of a group of acylated sucroses isolated from Prunus mume, including:
- Mumeose L
- Mumeose M
- Mumeose N
- Mumeose O
Uniqueness
What sets this compound apart from its similar compounds is its specific acylation pattern, which contributes to its unique bioactive properties. While all these compounds exhibit inhibitory effects on aldose reductase, this compound has shown a distinct potency and efficacy in various studies .
Properties
Molecular Formula |
C25H32O15 |
---|---|
Molecular Weight |
572.5 g/mol |
IUPAC Name |
[(2S,3S,4R,5R)-2-[(2R,3R,4S,5R,6R)-3,4-diacetyloxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-2,5-bis(hydroxymethyl)oxolan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C25H32O15/c1-12(29)35-21-19(33)16(9-26)37-24(22(21)36-13(2)30)40-25(11-28)23(20(34)17(10-27)39-25)38-18(32)8-5-14-3-6-15(31)7-4-14/h3-8,16-17,19-24,26-28,31,33-34H,9-11H2,1-2H3/b8-5+/t16-,17-,19-,20-,21+,22-,23+,24-,25+/m1/s1 |
InChI Key |
FZMDIDGEIHZDQW-ZVTFAFPYSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@@H]([C@@H]1OC(=O)C)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)OC(=O)/C=C/C3=CC=C(C=C3)O)CO)CO)O |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2(C(C(C(O2)CO)O)OC(=O)C=CC3=CC=C(C=C3)O)CO)CO)O |
Origin of Product |
United States |
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